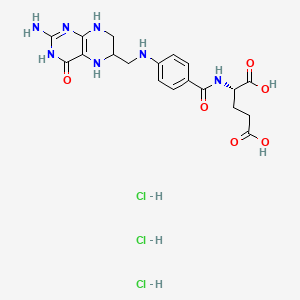

Tetrahydrofolic acid (trihydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrahydrofolic acid (trihydrochloride) is a derivative of folic acid, a vital B-vitamin. It plays a crucial role in the synthesis of nucleic acids and amino acids, acting as a coenzyme in various biochemical reactions. This compound is essential for DNA synthesis and repair, making it indispensable for cell division and growth .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetrahydrofolic acid (trihydrochloride) can be synthesized through the reduction of folic acid. One common method involves using sodium hydroxide to dissolve folic acid in a buffer solution under nitrogen protection. Sodium borohydride is then added in batches to reduce folic acid to tetrahydrofolic acid while maintaining the pH between 6 and 10 .

Industrial Production Methods

In industrial settings, folic acid is often reduced using catalytic hydrogenation. For instance, a continuous-flow technology with Raney nickel as a catalyst has been developed to achieve high conversion rates and selectivity for tetrahydrofolic acid .

Análisis De Reacciones Químicas

Types of Reactions

Tetrahydrofolic acid (trihydrochloride) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to dihydrofolic acid.

Reduction: It is produced by the reduction of folic acid.

Substitution: It can participate in substitution reactions where single-carbon groups are transferred.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide.

Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Reactions often involve formaldehyde and serine hydroxymethyltransferase

Major Products

5,10-Methylenetetrahydrofolate: Formed by the action of serine hydroxymethyltransferase.

10-Formyltetrahydrofolate: Acts as a donor of single-carbon groups.

Aplicaciones Científicas De Investigación

Tetrahydrofolic acid (trihydrochloride) has numerous applications in scientific research:

Chemistry: Used as a coenzyme in various synthetic reactions.

Biology: Essential for DNA synthesis and repair, making it crucial for cell division and growth.

Medicine: Used in the treatment of megaloblastic anemia and as a supplement during pregnancy to prevent neural tube defects.

Industry: Employed in the production of active folate derivatives for nutritional supplements

Mecanismo De Acción

Tetrahydrofolic acid (trihydrochloride) functions as a coenzyme in the transfer of single-carbon groups. It is transported across cells by receptor-mediated endocytosis and is involved in:

Erythropoiesis: Maintaining normal red blood cell production.

Nucleic Acid Synthesis: Synthesizing purine and thymidylate nucleic acids.

Amino Acid Interconversion: Interconverting amino acids and methylating tRNA.

Comparación Con Compuestos Similares

Similar Compounds

Dihydrofolic Acid: An intermediate in the reduction of folic acid to tetrahydrofolic acid.

5-Methyltetrahydrofolate: A biologically active form of folate involved in homocysteine metabolism.

Uniqueness

Tetrahydrofolic acid (trihydrochloride) is unique due to its role as a coenzyme in single-carbon transfer reactions, which are essential for DNA synthesis and repair. Its ability to act as a carrier of single-carbon groups distinguishes it from other folate derivatives .

Propiedades

Fórmula molecular |

C19H26Cl3N7O6 |

|---|---|

Peso molecular |

554.8 g/mol |

Nombre IUPAC |

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;trihydrochloride |

InChI |

InChI=1S/C19H23N7O6.3ClH/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;;/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30);3*1H/t11?,12-;;;/m0.../s1 |

Clave InChI |

PODZJLOKQRGHJH-WMBFYOGGSA-N |

SMILES isomérico |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.Cl.Cl.Cl |

SMILES canónico |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.Cl.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)

![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)

![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)